6-Amino-2-fluoro-3-methoxyphenol
Description
Structural Significance and Research Context of 6-Amino-2-fluoro-3-methoxyphenol
This compound is a specific substituted aminophenol that has emerged as a valuable intermediate in chemical synthesis. Its structure, featuring a fluorine atom ortho to the hydroxyl group, an amino group meta to the hydroxyl, and a methoxy (B1213986) group in between, presents a unique combination of electronic and steric properties.
While extensive research dedicated solely to this compound is not widely published, its importance is highlighted in its application as a synthetic intermediate. For instance, a patented synthesis route utilizes this compound as a key building block for the preparation of inhibitors of vascular adhesion protein-1 (VAP-1), which are being investigated for their therapeutic potential. The synthesis of this compound involves the hydrogenation of a protected precursor, 2-(benzyloxy)-3-fluoro-4-methoxy-1-nitrobenzene, using a palladium on carbon catalyst. This transformation underscores the compound's role as a crucial precursor to more complex molecular architectures.
The strategic placement of the fluoro, amino, and methoxy groups on the phenol (B47542) ring allows for regioselective modifications, making it a versatile scaffold for constructing a library of derivatives for further investigation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1344684-73-6 | AccelaChem |
| Molecular Formula | C7H8FNO2 | AccelaChem |
| Molecular Weight | 157.14 g/mol | AccelaChem |
| Purity | ≥95% | AccelaChem |
Overview of Key Research Areas Pertaining to Substituted Phenolic and Aniline (B41778) Systems
Substituted phenolic and aniline systems are fundamental structural motifs in a vast array of chemical and biological research areas. Their importance stems from their versatile reactivity and the diverse functionalities they can possess.
One of the most significant areas of research is their application in medicinal chemistry and drug discovery . Phenolic and anilinic moieties are present in a wide range of pharmaceuticals, including analgesics, antibiotics, and anticancer agents. researchgate.net The ability to modify the substitution pattern on the aromatic ring allows for the fine-tuning of a molecule's pharmacological profile. Research has shown that the introduction of substituents can influence a compound's antioxidant properties, a key factor in combating oxidative stress-related diseases. researchgate.net
In the field of materials science , substituted phenols and anilines serve as essential monomers and building blocks for the synthesis of polymers, dyes, and other functional materials. Their ability to undergo polymerization and cross-linking reactions is central to creating materials with tailored thermal, mechanical, and electronic properties.
Furthermore, these compounds are of significant interest in environmental science . The oxidation of substituted phenols and anilines is a major pathway for their transformation in the environment. rsc.orgrsc.org Understanding the kinetics and thermodynamics of these reactions is crucial for predicting the environmental fate of pollutants and for developing effective remediation strategies. rsc.orgrsc.org The study of their oxidation potentials, both experimentally and through theoretical calculations, provides valuable insights into their reactivity and potential environmental impact. rsc.orgrsc.org
The development of efficient and selective synthetic methods to access substituted phenols and anilines, particularly those with less common substitution patterns (e.g., meta-substitution), remains an active area of research. researchgate.net Novel catalytic systems are continuously being explored to facilitate their synthesis from readily available starting materials. researchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C7H8FNO2 |
|---|---|
Molecular Weight |
157.14 g/mol |
IUPAC Name |
6-amino-2-fluoro-3-methoxyphenol |
InChI |
InChI=1S/C7H8FNO2/c1-11-5-3-2-4(9)7(10)6(5)8/h2-3,10H,9H2,1H3 |
InChI Key |
PQARGBHYFJTKMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)N)O)F |
Origin of Product |
United States |
Chemical Transformations and Reaction Mechanisms of 6 Amino 2 Fluoro 3 Methoxyphenol
Reactivity of the Amino Group: Derivatization and Functionalization
The amino group (-NH2) is a primary site for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the synthesis of a wide range of derivatives.
The nucleophilic nature of the amino group makes it susceptible to acylation reactions. Treatment with acylating agents such as acid chlorides or anhydrides in the presence of a base would readily form the corresponding amides. This reaction is a common strategy to protect the amino group during subsequent chemical transformations on other parts of the molecule.
Silylation of the amino group can also be achieved, typically using silylating agents like trimethylsilyl (B98337) chloride (TMSCl) or bis(trimethylsilyl)acetamide (BSA). wikipedia.org This process introduces a silyl (B83357) group (e.g., -Si(CH3)3), which can serve as a protecting group. The silylation of amines generally proceeds via a nucleophilic attack of the nitrogen atom on the silicon atom of the silyl halide. wikipedia.org The reactivity of the silylating agent and the reaction conditions can be tuned to achieve selective silylation of the amino group over the phenolic hydroxyl group, although protection of both groups is also possible. The development of methods for selective silylation of alcohols and phenols is an active area of research and can be applied to aminophenols. researchgate.net
Table 1: Common Reagents for Acylation and Silylation of Amines
| Reaction Type | Reagent Class | Specific Examples |
| Acylation | Acid Halides | Acetyl chloride, Benzoyl chloride |
| Acid Anhydrides | Acetic anhydride, Trifluoroacetic anhydride | |
| Silylation | Silyl Halides | Trimethylsilyl chloride (TMSCl) |
| Silyl Amides | Bis(trimethylsilyl)acetamide (BSA) |
The primary amino group of 6-Amino-2-fluoro-3-methoxyphenol can readily undergo condensation reactions with aldehydes and ketones to form Schiff bases, which are compounds containing an imine or azomethine (-C=N-) group. researchgate.net This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. cusat.ac.in The formation of Schiff bases is a versatile method for creating new C-N bonds and synthesizing complex molecules with a wide range of applications. rsc.org
The electronic nature of the substituents on both the aminophenol and the carbonyl compound can influence the rate and equilibrium of Schiff base formation. The presence of the electron-donating methoxy (B1213986) group and the amino group on the aromatic ring of this compound would enhance the nucleophilicity of the amino group, facilitating the initial attack on the carbonyl. The imine group in the resulting Schiff base is involved in various biological reactions, including transamination. nih.gov
Schiff bases derived from aminophenols are known to form stable complexes with various metal ions, acting as chelating ligands. iosrjournals.org The resulting metal complexes often exhibit interesting chemical and physical properties. researchgate.net
Table 2: Examples of Carbonyl Compounds for Schiff Base Formation
| Carbonyl Compound Class | Specific Examples |
| Aromatic Aldehydes | Benzaldehyde, Salicylaldehyde, Vanillin |
| Aliphatic Aldehydes | Acetaldehyde, Propionaldehyde |
| Ketones | Acetone, Acetophenone |
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group (-OH) imparts acidic properties to the molecule and can participate in a variety of reactions. wikipedia.org Due to resonance stabilization of the corresponding phenoxide anion, phenols are generally more acidic than aliphatic alcohols. wikipedia.org The presence of the electron-withdrawing fluoro substituent would be expected to increase the acidity of the phenolic hydroxyl group in this compound, while the electron-donating amino and methoxy groups would have an opposing effect.
The hydroxyl group can be deprotonated by a suitable base to form a phenoxide, which is a potent nucleophile. This allows for O-alkylation to form ethers and O-acylation to form esters. Selective alkylation or acylation of the hydroxyl group in the presence of the amino group can be challenging but can be achieved by using appropriate protecting group strategies. For instance, the amino group can be selectively protected, for example by reaction with benzaldehyde, allowing for subsequent alkylation of the hydroxyl group. researchgate.netumich.edu
The phenolic hydroxyl group can also participate in electrophilic aromatic substitution reactions, where it acts as a strongly activating, ortho- and para-directing group. pressbooks.publibretexts.org
Reactivity of the Fluoro Substituent
The fluoro substituent on the aromatic ring is generally the least reactive functional group in this compound under standard conditions. However, it can be displaced under certain conditions through a nucleophilic aromatic substitution (SNA) reaction. wikipedia.orgbyjus.com For a nucleophilic aromatic substitution to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. wikipedia.orglibretexts.org
In this compound, the activating effect of additional electron-withdrawing groups would be necessary to facilitate the substitution of the fluorine atom. The rate of nucleophilic aromatic substitution is also influenced by the nature of the leaving group, with fluoride (B91410) often being a better leaving group than other halogens in this type of reaction due to its high electronegativity which enhances the electrophilicity of the carbon atom to which it is attached. libretexts.org The presence of multiple fluorine atoms on an aromatic ring significantly increases its susceptibility to nucleophilic aromatic substitution. acgpubs.org
Regioselective Functionalization Studies
The regioselectivity of chemical reactions involving this compound is a critical aspect, as the directing effects of the existing substituents will determine the position of newly introduced functional groups. The interplay between the ortho, para-directing amino and methoxy groups and the meta-directing (deactivating for electrophilic substitution) but ortho, para-directing (for nucleophilic substitution) fluoro and hydroxyl groups leads to complex regiochemical outcomes.
In electrophilic aromatic substitution reactions, the powerful activating and ortho, para-directing effects of the amino and hydroxyl groups would be expected to dominate, directing incoming electrophiles to the positions ortho and para to them. pressbooks.publibretexts.org The steric hindrance from the existing substituents would also play a significant role in determining the final product distribution.
In the context of nucleophilic aromatic substitution, the position of the fluoro substituent relative to potential activating groups is crucial. For instance, in polyfluoroarenes, substitution often occurs at the para-position relative to an activating group. nih.gov Studies on the regioselective functionalization of related compounds, such as aminophenols and difluorophenols, provide valuable insights into the expected reactivity patterns. nih.govnih.gov
Mechanistic Investigations of Key Reactions
The mechanisms of the reactions involving this compound are based on fundamental principles of organic chemistry.
The formation of Schiff bases proceeds through a well-established nucleophilic addition-elimination mechanism. The reaction is initiated by the nucleophilic attack of the amino group on the carbonyl carbon, forming a carbinolamine intermediate. This is followed by proton transfer and elimination of a water molecule to yield the imine. cusat.ac.in
Electrophilic aromatic substitution reactions on the phenolic ring would proceed via the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The stability of this intermediate is enhanced by the electron-donating amino and hydroxyl groups, which is why they are strongly activating. psu.edu
Nucleophilic aromatic substitution of the fluoro substituent would likely proceed via the SNAr mechanism. wikipedia.org This two-step mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the elimination of the fluoride ion to restore aromaticity. wikipedia.orglibretexts.org The rate-determining step is typically the initial nucleophilic attack. masterorganicchemistry.com The presence of electron-withdrawing groups is essential to stabilize the negative charge of the Meisenheimer complex. libretexts.org
The electrochemical oxidation of aminophenols has also been a subject of mechanistic studies. These reactions typically involve the formation of quinoneimine species through a two-electron, two-proton process. researchgate.netresearchgate.net The stability and subsequent reactivity of these intermediates depend on the substitution pattern of the aminophenol. researchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation of 6 Amino 2 Fluoro 3 Methoxyphenol
Vibrational Spectroscopy Analysis (FT-IR, Raman)
The FT-IR and Raman spectra are expected to display characteristic bands corresponding to the stretching and bending vibrations of the molecule's specific bonds. Key predicted vibrational modes are detailed below.
O-H and N-H Stretching: The phenolic O-H stretch typically appears as a broad, strong band in the FT-IR spectrum, expected between 3500-3200 cm⁻¹. orgchemboulder.com The amino group (-NH₂) should exhibit two distinct bands in the 3550-3250 cm⁻¹ region, corresponding to its asymmetric and symmetric N-H stretching vibrations. uc.edu
C-H Stretching: Aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ range. vscht.cz The methyl C-H stretches of the methoxy (B1213986) group are expected to appear as strong bands between 3000-2850 cm⁻¹. uc.edu
C=C Aromatic Stretching: The benzene (B151609) ring itself will produce several characteristic C=C stretching bands, typically found in the 1615-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions. vscht.cz
Bending Vibrations: In-plane bending for the N-H group is expected around 1640-1550 cm⁻¹. uc.edu Out-of-plane C-H bending vibrations for substituted benzenes are highly diagnostic and appear between 900-690 cm⁻¹. tandfonline.comspectroscopyonline.com
C-O and C-F Stretching: A strong C-O stretching band for the phenolic group is expected around 1260-1180 cm⁻¹, while the aryl ether C-O stretch of the methoxy group should appear near 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric). The C-F stretching vibration is expected to produce a strong band in the 1350-1150 cm⁻¹ region.
Table 1: Predicted Characteristic Vibrational Frequencies for 6-Amino-2-fluoro-3-methoxyphenol
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique(s) |
|---|---|---|
| O-H Stretch (H-bonded) | 3500 - 3200 (broad) | FT-IR |
| N-H Asymmetric & Symmetric Stretch | 3550 - 3250 (two bands) | FT-IR, Raman |
| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |
| Aliphatic C-H Stretch (Methoxy) | 3000 - 2850 | FT-IR, Raman |
| Aromatic C=C Stretch | 1615 - 1400 (multiple bands) | FT-IR, Raman |
| N-H Bending (Scissoring) | 1640 - 1550 | FT-IR |
| C-O Stretch (Aryl Ether & Phenol) | 1275 - 1180 | FT-IR |
| C-F Stretch | 1350 - 1150 | FT-IR |
| Aromatic C-H Out-of-Plane Bending | 900 - 700 | FT-IR |
The precise frequencies and shapes of the O-H and N-H stretching bands can provide significant insight into the molecule's conformation, particularly regarding intramolecular hydrogen bonding. The presence of the electronegative fluorine and oxygen atoms adjacent to the amino and hydroxyl groups creates the potential for intramolecular hydrogen bonds (e.g., O-H···F, N-H···F, O-H···O, N-H···O). Such interactions would cause the O-H and N-H stretching bands to shift to lower frequencies (a redshift) and become broader compared to a non-hydrogen-bonded state. Analysis of these shifts, often aided by computational modeling, can help determine the preferred orientation of the substituents.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D NMR experiments would provide a complete structural assignment for this compound.
The substitution pattern on the benzene ring—with all six positions occupied or substituted—results in a unique set of signals.
¹H NMR Analysis: The ¹H NMR spectrum is expected to show five distinct signals:
Aromatic Protons: Two signals for the two aromatic protons (H-4 and H-5). These would appear as doublets due to coupling with each other (ortho-coupling, ³JHH ≈ 7-10 Hz). Their chemical shifts would be in the aromatic region (δ 6.0-7.5 ppm), influenced by the electronic effects of all substituents.
Phenolic Proton (-OH): A broad singlet, typically in the δ 5.0-9.0 ppm range, whose exact shift is dependent on solvent, concentration, and temperature.
Amino Protons (-NH₂): A broad singlet corresponding to two protons, likely in the δ 3.5-5.0 ppm range.
Methoxy Protons (-OCH₃): A sharp singlet corresponding to three protons, expected around δ 3.8-4.0 ppm.
¹³C NMR Analysis: The proton-decoupled ¹³C NMR spectrum is predicted to show seven signals: six for the aromatic carbons and one for the methoxy carbon. The chemical shifts are heavily influenced by the attached substituents. organicchemistrydata.orglibretexts.org
The carbon attached to fluorine (C-2) will show a large downfield shift and a strong one-bond coupling (¹JCF).
Carbons attached to oxygen (C-1 and C-3) will also be significantly deshielded, appearing at high chemical shifts (typically δ 140-160 ppm).
The carbon attached to the amino group (C-6) will also be downfield.
The remaining aromatic carbons (C-4 and C-5) will appear at lower chemical shifts.
The methoxy carbon will have a characteristic shift around δ 55-60 ppm.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C1-OH | ~5.0-9.0 (broad s, 1H) | ~145-155 |
| C2-F | - | ~140-150 (d, ¹JCF) |
| C3-OCH₃ | - | ~150-160 |
| C4-H | ~6.5-7.0 (d, 1H) | ~110-120 |
| C5-H | ~6.2-6.7 (d, 1H) | ~105-115 |
| C6-NH₂ | ~3.5-5.0 (broad s, 2H) | ~135-145 |
| OCH₃ | ~3.8-4.0 (s, 3H) | ~55-60 |
s = singlet, d = doublet. Predictions are based on additive substituent effects and data from analogous compounds.
¹⁹F NMR is an exceptionally sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. wikipedia.orgresearchgate.net For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The precise chemical shift provides information about the electronic environment of the fluorine atom. nih.gov This signal would be split into a doublet due to coupling with the adjacent aromatic proton at the C-5 position (a three-bond coupling, ³JHF). Longer-range couplings to other protons (e.g., H-4) may also be observable, providing further structural confirmation.
While 1D NMR provides essential data, 2D NMR experiments are required for unambiguous assignment and structural confirmation. nih.govnumberanalytics.com
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak connecting the two aromatic protons (H-4 and H-5), confirming their scalar coupling and adjacency. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons they are directly attached to. It would definitively link the ¹H signals for H-4 and H-5 to their corresponding ¹³C signals (C-4 and C-5) and the methoxy proton signal to the methoxy carbon. slideshare.netscribd.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. HMBC is crucial for mapping the entire molecular skeleton. For instance, correlations would be expected from the methoxy protons to C-3, and from the aromatic protons (H-4, H-5) to neighboring quaternary carbons (like C-1, C-2, C-3, and C-6), thereby confirming the complete connectivity and substitution pattern of the aromatic ring. sdsu.eduscribd.com
By integrating the findings from these complementary spectroscopic methods, a complete and confident structural elucidation of this compound can be achieved.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher-energy excited state. The wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.
For this compound, the aromatic ring substituted with an amino (-NH2), a fluoro (-F), a hydroxyl (-OH), and a methoxy (-OCH3) group constitutes the primary chromophore. These substituents can significantly influence the energy of the π → π* and n → π* transitions. The amino and hydroxyl groups are strong auxochromes, typically causing a bathochromic (red) shift in the absorption maxima due to their electron-donating nature, which extends the conjugated system.
While specific experimental UV-Vis data for this compound is not widely published, data for structurally related phenols can provide insight. For instance, 3-aminophenol (B1664112) exhibits absorption maxima (λmax) that can be referenced to predict the spectral behavior of the title compound. nist.gov The presence of the additional fluoro and methoxy groups would be expected to further modulate the positions and intensities of these absorption bands. Theoretical approaches, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to calculate and predict the UV-Vis spectra of novel compounds, providing valuable information on their electronic properties. researchgate.netresearchgate.net
Table 1: Predicted UV-Vis Absorption Characteristics for Aromatic Aminophenols
| Transition Type | Expected Wavelength Range (nm) | Influencing Factors |
| π → π | 200 - 280 | Aromatic system, conjugation, and electron-donating/withdrawing substituents. |
| n → π | 250 - 350 | Lone pairs on oxygen and nitrogen atoms; often lower in intensity. |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high accuracy. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of an unambiguous molecular formula.
Table 2: Theoretical Exact Mass Calculation for this compound
| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |
| Carbon (¹²C) | 7 | 12.000000 | 84.000000 |
| Hydrogen (¹H) | 8 | 1.007825 | 8.062600 |
| Fluorine (¹⁹F) | 1 | 18.998403 | 18.998403 |
| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |
| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |
| Total | 157.054907 |
X-ray Crystallography for Solid-State Structure
The functional groups of this compound are capable of forming various intermolecular interactions. The amino (-NH2) and hydroxyl (-OH) groups are excellent hydrogen bond donors and acceptors. Therefore, a network of intermolecular hydrogen bonds would be expected to play a significant role in the crystal packing. The fluorine atom, although a weak hydrogen bond acceptor, could also participate in these interactions. Furthermore, the potential for halogen bonding involving the fluorine atom could also be explored. The analysis of these interactions is vital for understanding the solid-state properties of the compound. nih.gov
Circular Dichroism (CD) Spectroscopy for Chiral Analogs
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for the study of chiral molecules, as they interact differently with the two forms of polarized light. Since this compound is an achiral molecule, it would not produce a CD spectrum.
However, if a chiral center were introduced to create a chiral analog of this compound, CD spectroscopy would become an invaluable tool for its stereochemical characterization. For instance, if one of the substituents on the ring or an attached side chain created a stereocenter, the resulting enantiomers would produce mirror-image CD spectra. The sign and intensity of the Cotton effects in the CD spectrum could then be used to determine the absolute configuration of the chiral analog, often with the aid of computational predictions. researchgate.net The study of chiral amino acids by CD spectroscopy is a well-established field that demonstrates the power of this technique in elucidating stereochemistry. researchgate.net
Computational and Quantum Chemical Investigations of 6 Amino 2 Fluoro 3 Methoxyphenol
Density Functional Theory (DFT) Based Structural Optimization and Electronic Properties
Molecular Geometry and Conformational Analysis
The first step in a computational study is geometry optimization, where the molecule's lowest energy structure is determined. For 6-Amino-2-fluoro-3-methoxyphenol, this involves finding the optimal bond lengths, bond angles, and dihedral angles that define the spatial arrangement of its atoms. The planar phenyl ring is substituted with amino (-NH2), fluoro (-F), methoxy (B1213986) (-OCH3), and hydroxyl (-OH) groups.
Table 1: Illustrative Optimized Geometric Parameters for this compound (Based on DFT/B3LYP Calculations for Similar Aminophenols)
| Parameter | Bond | Predicted Bond Length (Å) | Parameter | Angle | Predicted Bond Angle (°) |
| r(C-C) | C1-C6 | 1.395 | a(C-C-C) | C1-C6-C5 | 120.1 |
| r(C-N) | C6-N | 1.385 | a(C-C-N) | C5-C6-N | 121.0 |
| r(C-F) | C2-F | 1.350 | a(C-C-F) | C1-C2-F | 119.5 |
| r(C-O) | C1-OH | 1.360 | a(C-C-O) | C2-C1-OH | 118.9 |
| r(C-O) | C3-OCH3 | 1.370 | a(C-C-O) | C2-C3-OCH3 | 119.8 |
Note: The data in this table is illustrative and represents typical values for substituted aminophenols. Specific values for this compound would require a dedicated computational study.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.
The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. For substituted aminophenols, the distribution of HOMO and LUMO orbitals is typically across the aromatic ring and the electron-donating amino and hydroxyl groups.
Table 2: Illustrative FMO Properties for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -5.52 |
| LUMO Energy | -0.89 |
| HOMO-LUMO Gap (ΔE) | 4.63 |
Note: These energy values are typical for similar aromatic compounds and serve as an illustration. The actual values are dependent on the specific computational method and basis set used.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. It translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals that align with the familiar Lewis structure concept. This analysis is invaluable for understanding charge delocalization and intramolecular interactions.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values:
Red regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These areas are typically found around electronegative atoms like oxygen and fluorine.
Blue regions: Indicate positive electrostatic potential, electron-poor, and are susceptible to nucleophilic attack. These are often located around hydrogen atoms, particularly those of the amino and hydroxyl groups.
Green regions: Represent neutral or near-zero potential.
For this compound, the MEP surface would likely show negative potential (red) around the oxygen atoms of the hydroxyl and methoxy groups, the nitrogen of the amino group, and the fluorine atom. The most positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group, making it the most likely site for deprotonation.
Non-Linear Optical (NLO) Properties Prediction
Molecules with significant charge asymmetry and delocalized π-electron systems can exhibit non-linear optical (NLO) properties, making them interesting for applications in optoelectronics and photonics. researchgate.net Computational methods can predict these properties by calculating the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).
The presence of strong electron-donating groups (-NH2, -OH, -OCH3) and an electron-withdrawing group (-F) on the π-conjugated benzene (B151609) ring of this compound suggests it may possess NLO properties. DFT calculations can quantify these parameters. A large hyperpolarizability value (β) indicates a strong NLO response. These calculations are often compared against a standard NLO material, like urea, to gauge their potential.
Table 3: Illustrative Predicted NLO Properties
| Property | Predicted Value (a.u.) |
| Dipole Moment (μ) | 2.5 D |
| Mean Polarizability (α) | 95 x 10-24 esu |
| First Hyperpolarizability (β) | 150 x 10-30 esu |
Note: These values are for illustrative purposes to show the type of data generated in an NLO study.
Tautomerism and Energetic Stability Studies
Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. Phenolic compounds can exhibit keto-enol tautomerism, although the enol (phenol) form is typically overwhelmingly more stable for simple phenols. In this compound, the presence of the amino group also introduces the possibility of imine-enamine tautomerism if the molecule were to undergo oxidation.
Computational studies can investigate the relative stabilities of different potential tautomers by calculating their total energies. The tautomer with the lowest calculated energy is the most stable and therefore the most abundant form at equilibrium. For this compound, it is expected that the phenolic form would be significantly more stable than any potential keto tautomers due to the preservation of the aromaticity of the benzene ring. The energy difference between the tautomers provides the basis for calculating the equilibrium constant for the tautomerization process. Studies on similar Schiff bases and related compounds often explore these tautomeric equilibria.
Intermolecular Interactions and Molecular Recognition Studies (e.g., computational docking methodology)
The study of intermolecular interactions is crucial for understanding how this compound might bind to biological targets such as enzymes or receptors. Computational docking is a primary method used to predict the preferred orientation and binding affinity of one molecule to another.
In a typical docking study, a three-dimensional structure of a target protein would be obtained from a repository like the Protein Data Bank (PDB). The structure of this compound would be built and optimized using quantum chemical methods. Docking software, such as AutoDock or Glide, would then be used to place the ligand (this compound) into the binding site of the protein.
The software systematically evaluates numerous possible conformations and orientations of the ligand within the binding site, calculating a scoring function for each pose. This score estimates the binding free energy, with lower scores generally indicating a more favorable interaction. The results would reveal key intermolecular interactions, such as hydrogen bonds, halogen bonds (involving the fluorine atom), and van der Waals forces, that stabilize the ligand-protein complex. For instance, the amino and hydroxyl groups of the compound are potential hydrogen bond donors and acceptors, while the fluorine and methoxy groups can also participate in various non-covalent interactions.
Theoretical Spectroscopic Data Simulation and Comparison with Experimental Data
Computational methods are invaluable for interpreting and predicting spectroscopic data. Theoretical calculations of spectra such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) for this compound would provide a basis for comparison with experimental findings, aiding in the structural confirmation of the compound.
To simulate vibrational spectra (IR and Raman), quantum chemical calculations, typically using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), would be performed. These calculations yield the vibrational frequencies and their corresponding intensities. The calculated frequencies are often scaled to correct for anharmonicity and other systematic errors in the theoretical model.
For NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the chemical shifts (δ) of ¹H, ¹³C, and ¹⁹F nuclei. The theoretical chemical shifts are then compared to experimental values, which can help in the assignment of signals in the experimental spectrum.
Thermodynamic Property Calculations
Quantum chemical calculations can provide estimates of various thermodynamic properties of this compound in the gas phase. These properties are derived from the calculated vibrational frequencies and molecular parameters.
Standard thermodynamic properties that can be calculated include:
Enthalpy (H): The total heat content of the system.
Entropy (S): A measure of the randomness or disorder of the system.
Gibbs Free Energy (G): A thermodynamic potential that can be used to predict the spontaneity of a process.
Heat Capacity (Cv): The amount of heat required to raise the temperature of the substance by one degree Celsius at a constant volume.
These properties are typically calculated as a function of temperature. The results of such calculations for this compound would provide fundamental data on its stability and energetic profile.
Applications of 6 Amino 2 Fluoro 3 Methoxyphenol in Advanced Organic Synthesis
As a Versatile Building Block for Complex Molecules
The strategic placement of reactive functional groups on 6-Amino-2-fluoro-3-methoxyphenol makes it a valuable starting material for the synthesis of intricate organic molecules. The amino and hydroxyl moieties can undergo a variety of chemical transformations, while the fluorine and methoxy (B1213986) groups can influence the electronic properties and conformational preferences of the resulting molecules.
A notable application of this compound is in the synthesis of inhibitors for Vascular Adhesion Protein-1 (VAP-1). google.comgoogle.com VAP-1 is an enzyme implicated in inflammatory processes, and its inhibitors are of significant interest in the development of novel therapeutics. In this context, this compound serves as a key precursor to the core structure of these inhibitors.
The synthesis of this building block itself is a critical step, often starting from 2-(benzyloxy)-3-fluoro-4-methoxy-1-nitrobenzene. A palladium-on-carbon catalyzed hydrogenation is employed to reduce the nitro group to the corresponding amine, yielding this compound. google.comgoogle.com
Table 1: Synthesis of this compound
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| 2-(benzyloxy)-3-fluoro-4-methoxy-1-nitrobenzene | H₂, 10% Pd/C, 18 °C, 15 hr | This compound | google.comgoogle.com |
Precursor for Advanced Heterocyclic Systems
The ortho-relationship of the amino and hydroxyl groups in this compound makes it an ideal precursor for the construction of various heterocyclic systems, particularly those containing a fused benzene (B151609) ring. This structural motif is prevalent in many biologically active compounds and functional materials.
The primary documented application of this compound in this regard is its use in the synthesis of substituted benzoxazoles. google.com Benzoxazoles are an important class of heterocyclic compounds with a wide range of pharmaceutical and industrial applications. The synthesis of VAP-1 inhibitors, as mentioned previously, involves the condensation of this compound with other reagents to form a benzoxazole core. This transformation leverages the nucleophilicity of the amino and hydroxyl groups to cyclize and form the heterocyclic ring.
The general synthetic route involves the reaction of this compound with a suitable carboxylic acid or its derivative, often under dehydrating conditions, to yield the corresponding 2-substituted benzoxazole. The fluorine and methoxy substituents on the benzoxazole ring, inherited from the precursor, play a crucial role in modulating the biological activity of the final VAP-1 inhibitor.
Table 2: Application in Heterocyclic Synthesis
| Precursor | Reaction Type | Resulting Heterocycle | Application | Reference |
|---|---|---|---|---|
| This compound | Condensation/Cyclization | Benzoxazole derivative | VAP-1 Inhibitors | google.com |
Role in the Synthesis of Ligands and Catalysts
While the structural features of this compound, particularly the presence of potential coordinating groups (amino and hydroxyl), suggest its utility in the synthesis of ligands for metal catalysts, a thorough review of the available scientific literature does not provide specific examples of its application in this area. The synthesis of ligands and catalysts often utilizes aminophenol derivatives; however, the specific use of this compound for this purpose is not documented in the reviewed sources.
Functional Materials Precursors
Similarly, the unique electronic and structural characteristics of this compound could theoretically be exploited in the design of functional organic materials, such as organic light-emitting diodes (OLEDs), sensors, or polymers with specific properties. However, there is currently no available research in the public domain that documents the use of this compound as a precursor for functional materials.
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways
The development of efficient and scalable synthetic routes to 6-Amino-2-fluoro-3-methoxyphenol is a primary research objective. While classical multi-step syntheses involving nitration, reduction, and nucleophilic aromatic substitution are conceivable, future efforts will likely focus on more advanced and streamlined methodologies.
Novel strategies could include:
Late-Stage Functionalization : Introducing the amino or fluoro group at a late stage in the synthesis of a pre-existing 2-fluoro-3-methoxyphenol (B1439087) or 6-amino-3-methoxyphenol scaffold. This approach offers modularity for creating analogue libraries.
Directed Ortho-Metalation (DoM) : Utilizing the directing abilities of the methoxy (B1213986) or a protected phenol (B47542)/amino group to achieve regioselective fluorination or amination of a suitable precursor.
Photochemical and Electrosynthetic Methods : Employing light or electricity to mediate key bond-forming reactions, such as C-N or C-F bond formation, often under mild, ambient conditions. chemistryworld.com Recent advancements in the polymerization of aniline (B41778) using UV light and carbon dots highlight the potential of photochemical methods. rsc.org
Ipso-Oxidative Aromatic Substitution (iSOAr) : A one-pot synthesis of anilines directly from phenols has been developed, offering a mild and metal-free alternative to traditional methods. rsc.org Applying this to a fluorinated methoxyphenol precursor could provide a direct route to the target compound.
Diels-Alder Cycloaddition : Building the aromatic ring from acyclic precursors, a strategy that allows for the simultaneous installation of multiple functional groups. For instance, cycloaddition reactions involving SF5-alkynes have been used to create highly functionalized phenols and aminophenols. acs.org
A comparative table of potential synthetic strategies is presented below.
| Synthetic Strategy | Key Reaction Type | Potential Advantages | Potential Challenges |
| Classical Multi-Step | Electrophilic Aromatic Substitution, Nucleophilic Aromatic Substitution, Reduction | Well-established reactions | Long synthetic sequence, poor overall yield, regioselectivity issues |
| Late-Stage Functionalization | C-H Activation, Catalytic Cross-Coupling | High efficiency, modularity for analogue synthesis | Finding compatible catalysts and reaction conditions |
| Photoredox/Electrosynthesis | Radical-based functionalization | Mild conditions, high functional group tolerance, unique reactivity | Scalability, requirement for specialized equipment |
| Direct Phenol to Aniline Conversion | Ipso-Oxidative Aromatic Substitution (iSOAr) | Metal-free, mild conditions, shortened sequence | Substrate scope and leaving group effects need optimization rsc.org |
| Ring Construction | Diels-Alder Cycloaddition | High control over final substitution pattern | Availability of complex diene/dienophile precursors acs.org |
Advanced Spectroscopic Characterization Techniques
Unambiguous characterization of this compound is critical. While standard techniques like ¹H and ¹³C NMR are fundamental, advanced spectroscopic methods will be indispensable for a complete structural and electronic understanding.
Fluorine-19 (¹⁹F) NMR Spectroscopy : Given the presence of a fluorine atom, ¹⁹F NMR is an exceptionally powerful tool. numberanalytics.com Its high sensitivity and wide chemical shift range can provide detailed information about the local electronic environment. spectralservice.de A ¹⁹F-centered NMR analysis approach can elucidate the structure of fluorinated compounds without needing separation from complex mixtures. nih.govrsc.org
Multidimensional NMR :
COSY (Correlation Spectroscopy) will establish proton-proton coupling networks, confirming the relative positions of the aromatic protons.
HETCOR (Heteronuclear Correlation) experiments, such as ¹⁹F-¹H and ¹⁹F-¹³C HETCOR, will be vital for mapping the through-bond and through-space relationships of the fluorine atom to the rest of the molecule. numberanalytics.com
Nitrogen-15 (¹⁵N) NMR : Although less common due to lower sensitivity, ¹⁵N NMR could provide direct insight into the electronic state of the amino group, which is valuable for understanding its reactivity and basicity. numberanalytics.com
High-Resolution Mass Spectrometry (HRMS) : ESI or APCI-HRMS will be used to confirm the elemental composition by providing a highly accurate mass measurement.
Vibrational and Electronic Spectroscopy : FT-IR will identify characteristic vibrations of the functional groups (O-H, N-H, C-F, C-O). UV-Vis and fluorescence spectroscopy could reveal the photophysical properties of the compound, which may be of interest for materials science applications, as seen in other aminophenol derivatives. researchgate.netnih.gov
Predicted spectroscopic data for this compound are summarized in the table below.
| Technique | Parameter | Predicted Observation | Information Gained |
| ¹H NMR | Chemical Shift (δ) | Aromatic region (6.0-7.5 ppm), OCH₃ (3.5-4.0 ppm), NH₂, OH (broad) | Number and environment of protons |
| ¹³C NMR | Chemical Shift (δ) | Aromatic region (100-160 ppm), OCH₃ (55-65 ppm) | Carbon skeleton, electronic effects of substituents |
| ¹⁹F NMR | Chemical Shift (δ) | -110 to -140 ppm (typical for fluoroaromatics) | Electronic environment of the fluorine atom |
| NMR | Coupling Constants (J) | JHF, JCF (scalar couplings over 1-5 bonds) | Through-bond connectivity to the fluorine atom |
| HRMS | m/z | Exact mass corresponding to C₇H₈FNO₂ | Unambiguous molecular formula confirmation |
High-Throughput Computational Screening
High-throughput screening (HTS), particularly using computational methods, offers a rapid and cost-effective way to predict the properties and potential applications of this compound and a virtual library of its derivatives. numberanalytics.com This in silico approach can guide experimental efforts by prioritizing compounds with the highest potential. youtube.com
Quantitative Structure-Use/Activity Relationships (QSUR/QSAR) : By generating a virtual library of related fluorinated aminophenols, machine learning models like random forest can be trained to predict specific functional uses or biological activities. nih.gov These models correlate structural and physicochemical descriptors with known outcomes to screen for candidates with desired properties.
Density Functional Theory (DFT) Calculations : DFT can be used to calculate fundamental properties of the molecule, such as its optimized geometry, frontier molecular orbital (FMO) energies (HOMO/LUMO), electrostatic potential maps, and reaction energetics. nih.gov This information is crucial for predicting reactivity, stability, and potential interaction sites with biological targets or other molecules.
Molecular Docking : If a specific biological target is of interest (e.g., an enzyme or receptor), molecular docking simulations can predict the binding affinity and orientation of this compound within the target's active site. This is a standard approach in early-stage drug discovery.
The table below outlines parameters for a potential computational screening workflow.
| Computational Method | Calculated/Predicted Property | Potential Application/Insight |
| QSUR/QSAR | Functional Use Classification, Predicted Bioactivity | Identifying potential roles as antioxidants, polymerization monomers, or specific enzyme inhibitors nih.gov |
| DFT | HOMO/LUMO Energies, Electrostatic Potential | Predicting chemical reactivity, sites for electrophilic/nucleophilic attack, and hydrogen bonding capacity nih.gov |
| DFT | Bond Dissociation Energies, Reaction Barriers | Assessing antioxidant potential (H-atom donation) and metabolic stability |
| Molecular Docking | Binding Affinity, Binding Pose | Screening for potential as a ligand for proteins in drug discovery |
Development of Structure-Reactivity Relationships for Fluorinated Aminophenols
Electronic Effects :
The amino (-NH₂) and hydroxyl (-OH) groups are strong activating groups, donating electron density to the ring via resonance (+R effect). lumenlearning.com
The methoxy (-OCH₃) group is also an activating, +R group, though typically slightly weaker than -OH.
The fluorine (-F) atom is strongly electronegative and deactivating via the inductive effect (-I effect), but it can also donate electron density weakly via resonance (+R effect). researchgate.netminia.edu.eg
Reactivity Projections : The combination of these competing effects makes predicting the exact reactivity challenging and empirically interesting. Research would aim to quantify the nucleophilicity of the ring towards electrophilic aromatic substitution, the nucleophilicity of the amino group, and the acidity (pKa) of the phenolic proton. The fluorine atom's influence on the pKa of the neighboring hydroxyl and amino groups is of particular interest.
Experimental Probes : Systematic studies involving reactions like acylation, alkylation, diazotization of the amine, and O-alkylation of the phenol would reveal the relative reactivity of each functional site. Comparing these results with analogues lacking one or more of the substituents would allow for the deconvolution of each group's contribution. Such structure-activity relationship (SAR) studies are crucial in fields like medicinal chemistry for optimizing the properties of lead compounds. frontiersin.orgnih.gov
The electronic contributions of the substituents are summarized below.
| Substituent | Inductive Effect (-I/+I) | Resonance Effect (+R/-R) | Overall Effect on Ring |
| -NH₂ | -I (weak) | +R (strong) | Activating |
| -OH | -I (moderate) | +R (strong) | Activating |
| -OCH₃ | -I (moderate) | +R (strong) | Activating researchgate.net |
| -F | -I (strong) | +R (weak) | Deactivating minia.edu.eg |
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a chemical novelty into a valuable tool for innovation.
Q & A
Q. What are the optimal synthetic routes for 6-Amino-2-fluoro-3-methoxyphenol, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound can be approached via:
- Halogenation and Amination: Start with a fluorophenol precursor (e.g., 2-fluoro-3-methoxyphenol), followed by bromination or chlorination at the 6-position. Subsequent nucleophilic substitution with ammonia or protected amines introduces the amino group .
- Protection-Deprotection Strategies: Use methoxy-protecting groups (e.g., methyl ethers) to prevent unwanted side reactions during amination. Deprotection with BBr₃ or HBr/glacial acetic acid restores the phenol group .
- Key Variables: Temperature (<50°C avoids decomposition of the amino group), solvent polarity (DMF enhances nucleophilic substitution), and stoichiometric control of halogenating agents (e.g., NBS or Cl₂) to minimize over-halogenation .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Q. What are the stability and handling protocols for this compound under different storage conditions?
Methodological Answer:
- Storage: Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the amino group and photodegradation of the fluorophenol moiety .
- Stability Tests: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to assess hydrolytic and oxidative stability .
Advanced Research Questions
Q. How can researchers address regioselectivity challenges when introducing substituents to the aromatic ring?
Methodological Answer:
- Directing Groups: Leverage the methoxy group (-OMe) as an ortho/para director during electrophilic substitution. Fluorine’s electron-withdrawing effect may alter regioselectivity, requiring computational modeling (DFT) to predict reactive sites .
- Competitive Experiments: Compare yields of nitration/halogenation reactions under varying conditions (e.g., HNO₃/H₂SO₄ vs. AcONO₂) to identify optimal pathways .
Q. How to resolve contradictions in spectral data for derivatives of this compound?
Methodological Answer:
- Case Study: If ¹H NMR shows unexpected splitting patterns (e.g., due to rotamers or hydrogen bonding), use variable-temperature NMR to confirm dynamic effects .
- X-ray Crystallography: Resolve ambiguities in substituent positions by growing single crystals in ethanol/water mixtures and analyzing diffraction data .
Q. What computational methods predict the reactivity of this compound in nucleophilic or electrophilic reactions?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and Fukui indices, identifying reactive sites for amination or fluorination .
- Solvent Effects: Simulate reaction pathways in polar aprotic (DMF) vs. protic (MeOH) solvents using COSMO-RS to optimize solvation energy .
Q. How to design biological probes using this compound for enzyme interaction studies?
Methodological Answer:
- Functionalization: Conjugate the amino group to fluorescent tags (e.g., FITC) or biotin via NHS ester chemistry for use in binding assays .
- Enzyme Assays: Test inhibition kinetics (IC₅₀) against tyrosinase or cytochrome P450 isoforms, leveraging the phenol and fluorine moieties for hydrogen bonding and hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
